molecular formula C8H11Cl2F3N2 B1423729 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride CAS No. 1187932-37-1

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride

Cat. No. B1423729
M. Wt: 263.08 g/mol
InChI Key: RSBTXAKQCXWAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

Trifluoromethylpyridines are synthesized and used as a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines have been studied . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .

Scientific Research Applications

Corrosion Inhibition

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride and similar compounds have been studied for their application as corrosion inhibitors. A study found that halogen-substituted imidazoline derivatives, which are structurally related, showed promise as corrosion inhibitors for mild steel in hydrochloric acid solution, utilizing methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Zhang et al., 2015).

Antibacterial Activities

Derivatives of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride have been synthesized and evaluated for antibacterial activities. One such study involved the synthesis of 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives, which exhibited notable antimicrobial activity (Demirayak et al., 1999).

Drug Impurity Analysis

In pharmaceutical research, compounds like 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride have been analyzed as impurities in drug formulations. A study focused on determining related substances in betahistine hydrochloride tablets, including similar compounds, through methods like high-performance liquid chromatography (Ron, 2015).

Thrombin Inhibition

Some compounds structurally related to 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride have been investigated for their potential as thrombin inhibitors. A study discovered that 2-(2-Chloro-6-fluorophenyl)acetamides with certain substituents showed potent inhibition of thrombin (Lee et al., 2007).

Antitumor Activity

Derivatives of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride have been designed and characterized for potential medical applications in antitumor therapy. For example, a study on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives found one compound with significant in vitro anticancer activity (Maftei et al., 2016).

Future Directions

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-1-2-7(3-4-12)13-5-6;;/h1-2,5H,3-4,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBTXAKQCXWAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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